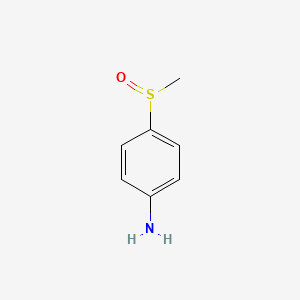

4-(Methylsulfinyl)aniline

説明

Spectroscopic signatures:

- ¹H NMR (CDCl₃, 400 MHz):

- ¹³C NMR (CDCl₃, 100 MHz):

- IR (KBr):

- UV-Vis (MeOH):

The sulfinyl group’s electron-withdrawing nature deshields aromatic protons ortho to the sulfinyl moiety, causing downfield shifts compared to unsubstituted aniline (Δδ ≈ +0.8 ppm for H-2/H-6).

Comparative Analysis with Sulfonyl/Sulfanyl Analogues

Table 2: Structural and electronic comparison of 4-substituted anilines

*Estimated via Hammett correlations (σmeta = +0.64 for –SOCH₃).

Key distinctions:

Electronic effects :

Geometric effects :

Reactivity :

特性

IUPAC Name |

4-methylsulfinylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULNLNVYOGZGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22865-62-9 | |

| Record name | 4-methanesulfinylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 4-(Methylsulfinyl)aniline can be synthesized through several methods. One common approach involves the sulfonation of aniline derivatives. The reaction typically involves the use of methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

化学反応の分析

Types of Reactions: 4-(Methylsulfinyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are often conducted under controlled temperatures.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted aniline derivatives depending on the substituent introduced.

科学的研究の応用

Chemical Synthesis

4-(Methylsulfinyl)aniline serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution makes it a versatile building block in organic synthesis.

Common Chemical Reactions:

- Oxidation: Converts to sulfone derivatives using oxidizing agents like hydrogen peroxide.

- Reduction: Forms the corresponding amine with reducing agents such as lithium aluminum hydride.

- Substitution: Participates in electrophilic aromatic substitution reactions directed by the sulfonyl group.

The compound has garnered attention for its potential anti-inflammatory properties . Research indicates that derivatives of this compound exhibit selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is crucial in inflammatory processes.

Case Study: Anti-inflammatory Research

A study synthesized various derivatives of this compound and evaluated their anti-inflammatory effects. The results demonstrated comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and naproxen, suggesting that these derivatives may offer enhanced selectivity towards COX-2 while maintaining therapeutic activity against inflammation .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized for developing new therapeutic agents. Its derivatives are being explored for their potential as anti-inflammatory drugs and other therapeutic applications.

Pharmaceutical Development:

- The incorporation of this compound into existing NSAIDs has shown promising results in enhancing their anti-inflammatory activity and selectivity towards COX-2 .

- Ongoing studies aim to assess the COX-2:COX-1 inhibitory ratios to further evaluate the therapeutic potential of these compounds .

Industrial Applications

Beyond pharmaceuticals, this compound finds applications in the production of dyes , pigments, and specialty chemicals. Its unique chemical properties enable its use in creating various industrial products.

作用機序

The mechanism of action of 4-(Methylsulfinyl)aniline and its derivatives involves the inhibition of specific enzymes or pathways. For instance, its derivatives that act as NSAIDs inhibit the cyclooxygenase (COX) enzyme, reducing the production of pro-inflammatory prostaglandins. This selective inhibition of COX-2 over COX-1 is believed to reduce gastrointestinal side effects commonly associated with traditional NSAIDs .

類似化合物との比較

Structural and Functional Group Variations

The biological and physicochemical properties of 4-(Methylsulfinyl)aniline are critically influenced by its sulfinyl group. Below is a comparative analysis with structurally related aniline derivatives:

Table 1: Key Properties of this compound and Analogues

Electronic and Reactivity Differences

- Sulfinyl (-SOCH₃) vs. Sulfonyl (-SO₂CH₃): The sulfinyl group is less oxidized than sulfonyl, resulting in reduced electron-withdrawing effects. This difference impacts acidity (pKa), solubility, and metabolic stability. Sulfonyl derivatives like 4-(Methylsulfonyl)aniline are more polar and often used in high-affinity enzyme inhibitors due to stronger hydrogen-bonding capacity .

- Sulfanyl (-SCH₃) vs. Sulfinyl: Sulfanyl groups (e.g., in 2-[(4-methylbenzyl)sulfanyl]aniline, CAS 136620-24-1) are less polar and more prone to oxidation, making them intermediates in synthesizing sulfinyl/sulfonyl compounds .

生物活性

Overview

4-(Methylsulfinyl)aniline, also known as 4-(methylsulfonyl)aniline, is a sulfonyl aniline derivative that has gained attention for its potential biological activity, particularly as an anti-inflammatory agent. This compound's structure allows it to interact effectively with biological systems, particularly in inflammatory pathways. The primary mechanism of action involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is crucial for the synthesis of pro-inflammatory mediators.

The interaction of this compound with COX-2 leads to a decrease in the production of prostaglandins, which are key players in the inflammatory response. The binding occurs at the active site of COX-2, resulting in a stable complex that inhibits its catalytic activity. This inhibition is essential for reducing inflammation and pain associated with various conditions.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Inhibition of COX-2 : Reduces prostaglandin synthesis.

- Cell Signaling Modulation : Influences pathways related to inflammation.

- Gene Expression Alteration : Affects transcription levels of pro-inflammatory genes.

- Cellular Metabolism Impact : Modifies metabolic pathways involved in inflammatory responses.

Anti-Inflammatory Activity

A series of studies have evaluated the anti-inflammatory effects of this compound and its derivatives. One significant study involved synthesizing various derivatives and testing their efficacy in an acute inflammation model in rats. The results indicated that certain derivatives exhibited superior anti-inflammatory effects compared to diclofenac sodium, a commonly used NSAID.

| Compound | Dose (mg/Kg) | Effect on Paw Edema | Comparison to Diclofenac |

|---|---|---|---|

| Compound 11 | 3 | Significant reduction | Higher effect |

| Compound 12 | 3 | Comparable | Comparable |

| Compound 13 | 3 | Comparable | Comparable |

| Compound 14 | 3 | Significant reduction | Higher effect |

This table summarizes the results from a study where compounds were assessed for their ability to reduce paw edema induced by egg-white injection, demonstrating the potential of these compounds as effective anti-inflammatory agents .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound reveals that it undergoes both phase I and phase II metabolic reactions. These include oxidation and conjugation processes, which are crucial for its bioavailability and efficacy. Studies indicate that the compound remains stable under standard storage conditions, with minimal degradation over time .

Comparative Analysis

When compared to other sulfonyl aniline derivatives, such as 4-(methanesulfonyl)aniline and 4-(ethanesulfonyl)aniline, this compound shows unique reactivity due to its specific substituent pattern. This uniqueness may influence its applications in pharmaceutical development .

Q & A

Q. What are the optimal synthetic routes and oxidation conditions for preparing 4-(Methylsulfinyl)aniline?

- Methodological Answer : The synthesis of this compound typically involves oxidation of 4-(Methylsulfanyl)aniline. Reagents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) are effective, with reaction conditions optimized by controlling temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or methanol). Kinetic studies suggest that excess oxidant and inert atmospheres improve yields by minimizing over-oxidation to sulfones. Reaction progress can be monitored via thin-layer chromatography (TLC) or LC-MS .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the sulfinyl group’s presence (δ ~2.5–3.5 ppm for methylsulfinyl protons). X-ray crystallography (e.g., CCDC-2100572 protocols) provides precise structural data, including bond angles and planarity of the aniline ring. High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups. For purity assessment, HPLC with acetonitrile-based mobile phases is recommended .

Advanced Research Questions

Q. How does the sulfinyl group influence electronic and steric effects in nucleophilic substitution reactions?

- Methodological Answer : The sulfinyl group acts as an electron-withdrawing substituent, polarizing the aromatic ring and directing nucleophilic attacks to the para position. Steric effects are minimal due to the linear geometry of the S=O bond. Computational studies (e.g., density functional theory, DFT) reveal enhanced electrophilicity at the aromatic carbon adjacent to the sulfinyl group. Experimental validation involves competitive reactions with halogens or nitrating agents, analyzed via kinetic isotope effects or Hammett plots .

Q. What computational strategies predict the interaction of this compound with kinase enzymes?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to kinases like Mer or c-Met. Ligand preparation involves optimizing the sulfinyl group’s conformation using Gaussian09, while protein-ligand interactions are analyzed via PyMOL. Studies on analogs (e.g., 4-[N-(2-pyrimidinyl)aminomethyl]aniline) suggest hydrogen bonding between the sulfinyl oxygen and kinase active sites (e.g., Lysine residues). Binding energy calculations (ΔG) and MM-GBSA refine predictions .

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from assay conditions (e.g., pH, solvent). Standardized protocols (e.g., fixed DMSO concentrations ≤1% v/v) and orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests) improve reproducibility. Meta-analyses of structure-activity relationships (SAR) across analogs (e.g., sulfonyl vs. sulfinyl derivatives) identify key pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。